molecular formula C8H12O2 B13316339 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13316339
M. Wt: 140.18 g/mol
InChI Key: BIBYWRJTDOITCJ-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopropane ring substituted with a carbaldehyde group and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. The oxolan group introduces an ether oxygen, which influences the compound’s electronic and steric properties. This structure makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, where cyclopropane derivatives are valued for their conformational rigidity and metabolic stability .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(oxolan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-6-8(2-3-8)7-1-4-10-5-7/h6-7H,1-5H2

InChI Key

BIBYWRJTDOITCJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an oxolane derivative followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a cyclopropanating agent such as diazomethane or a metal carbene complex, followed by oxidation using reagents like pyridinium chlorochromate or Dess-Martin periodinane .

Chemical Reactions Analysis

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

    Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets and pathways in the body.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde

This compound is a structural isomer of the target molecule, differing in the position of the oxolan substituent (2-yl vs. 3-yl). Key differences include:

  • Reactivity : The spatial arrangement may affect steric hindrance during nucleophilic additions to the aldehyde group.
Property 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde
Molecular Formula C₈H₁₂O₂ C₈H₁₂O₂
Molecular Weight 140.18 g/mol (calculated) 140.18 g/mol
Substituent Position Oxolan-3-yl Oxolan-2-yl

Cyclohexyl-Substituted Analog: 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde

This compound replaces the oxolan group with a bulky 4-methylcyclohexylmethyl substituent, leading to distinct properties:

  • Synthetic Utility : Discontinued commercial availability (as per ) suggests challenges in stability or synthesis scalability.
Property This compound 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde
Molecular Formula C₈H₁₂O₂ C₁₂H₂₀O
Molecular Weight 140.18 g/mol 180.29 g/mol
Substituent Type Ether (oxolan) Alkyl (cyclohexylmethyl)

Aromatic Analog: 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde

  • Electronic Effects : The electron-rich benzodioxole may stabilize the aldehyde via resonance, altering reactivity in condensation reactions.
  • Applications : Benzodioxole-containing compounds are common in bioactive molecules (e.g., antiparasitic agents) .
Property This compound 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Molecular Formula C₈H₁₂O₂ C₁₁H₁₀O₃
Substituent Type Ether Aromatic (benzodioxole)

Silyl-Protected Analog: 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde

This compound features a triisopropylsilyl (TIPS) protecting group on the cyclopropane ring:

  • Stability : The silyl group enhances steric protection of the aldehyde, reducing undesired oxidation or nucleophilic attack.
  • Handling : Silyl groups are often used in temporary protection strategies during multistep syntheses .
Property This compound 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde
Molecular Formula C₈H₁₂O₂ C₁₃H₂₄O₂Si
Key Feature Ether substituent Silyl-protected aldehyde

Biological Activity

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopropane ring and an oxolane moiety. With the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure consists of a cyclopropyl group attached to a hydroxyl group, further connected to an oxolane ring. This configuration imparts distinctive chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Functional GroupsHydroxyl, Cyclopropane
Structural FeaturesCyclopropane ring, Oxolane

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism of action may involve interaction with bacterial cell membranes or inhibition of essential enzymes.

Antifungal Properties: Similar to its antibacterial effects, the compound has shown promise in antifungal activity, possibly affecting fungal cell wall synthesis or disrupting metabolic pathways .

Enzyme Inhibition: The compound may act as an electrophile, engaging nucleophiles in cellular environments. This interaction could lead to significant biological outcomes by inhibiting specific enzymes involved in critical metabolic processes . The proposed mechanism involves the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, modulating enzyme activity and altering metabolic pathways within cells.

The mechanism of action for this compound primarily revolves around its electrophilic nature due to the aldehyde group. This allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and impacting cellular processes .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Efficacy Study:
    • A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Fungal Inhibition Research:
    • Another research project evaluated the antifungal properties of the compound against common fungal pathogens. The findings revealed that it inhibited fungal growth effectively, highlighting its potential application in antifungal therapies .
  • Enzyme Interaction Analysis:
    • A detailed analysis was conducted to understand how this compound interacts with specific enzymes involved in metabolic pathways. The results showed that the compound could inhibit key enzymes, providing insights into its mechanism of action at a molecular level .

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